

Application Notes and Protocols for SAR-20347

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Compound of Interest

Compound Name: SAR-20347

Cat. No.: B610684

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

SAR-20347 is a potent and selective small molecule inhibitor of the Janus kinase (JAK) family, with particular activity against TYK2 and JAK1.^{[1][2][3]} Its inhibitory action on the JAK/STAT signaling pathway makes it a valuable tool for research in immunology, inflammation, and autoimmune diseases.^{[4][5]} These application notes provide detailed protocols for the dissolution and use of **SAR-20347** in common research applications.

Data Presentation: Solubility of SAR-20347

The solubility of **SAR-20347** is a critical factor for its effective use in experimental settings. The following table summarizes the known solubility data for this compound. It is important to note that for optimal results, particularly with dimethyl sulfoxide (DMSO), using a fresh, anhydrous grade is recommended as DMSO is hygroscopic and absorbed moisture can reduce the solubility of the compound.^{[2][3]}

Solvent	Concentration	Remarks
DMSO	100 mg/mL (224.80 mM)	May require sonication and warming to fully dissolve. [2]
DMSO	89 mg/mL (200.07 mM)	Use fresh DMSO as it is hygroscopic. [3]
Water	< 0.1 mg/mL	Insoluble. [2]
Ethanol	Not specified	Insoluble. [3]

Experimental Protocols

Preparation of Stock Solutions for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of **SAR-20347** in DMSO, which can then be diluted to the desired final concentration in cell culture media for in vitro assays.

Materials:

- **SAR-20347** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or heating block (optional)
- Sonicator (optional)

Procedure:

- Pre-dissolution Preparation:
 - Bring the **SAR-20347** vial to room temperature before opening to prevent moisture condensation.

- Calculate the required amount of **SAR-20347** and DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). The molecular weight of **SAR-20347** is 444.84 g/mol .[3]
- Dissolution:
 - Add the appropriate volume of DMSO to the vial containing the **SAR-20347** powder.
 - Vortex the solution vigorously for 1-2 minutes to aid dissolution.
 - If the compound does not fully dissolve, gentle warming (e.g., 37°C) and/or sonication can be applied for short intervals until the solution is clear.[2]
- Storage and Handling:
 - Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution aliquots at -20°C or -80°C for long-term stability.[2][3] A stock solution in DMSO can be stable for up to 1 year at -80°C and for 1 month at -20°C.[3]
 - When preparing working solutions, thaw an aliquot of the stock solution and dilute it to the final desired concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that could cause cellular toxicity (typically $\leq 0.5\%$).

Preparation of Formulations for In Vivo (Oral Gavage) Use

This section provides two example protocols for formulating **SAR-20347** for oral administration in animal models, such as mice. The choice of vehicle can depend on the experimental requirements and desired pharmacokinetic profile.

Protocol 2A: DMSO/PEG400 Formulation

This formulation has been used for pharmacokinetic studies in mice.[6]

Materials:

- **SAR-20347** powder
- Dimethyl Sulfoxide (DMSO)
- Polyethylene glycol 400 (PEG400)
- Sterile tubes
- Vortex mixer

Procedure:

- Prepare a stock solution of **SAR-20347** in DMSO as described in the in vitro protocol.
- For a final formulation of 10% DMSO and 90% PEG400, first dissolve the required amount of **SAR-20347** in DMSO.
- Add the appropriate volume of PEG400 to the DMSO solution.
- Vortex thoroughly until a clear and homogenous solution is obtained.
- This formulation can be used for oral gavage at the desired dosage. For example, a 1 mg/mL solution was used for a 10 mg/kg dose in mice.^[6]

Protocol 2B: Complex Vehicle Formulation (DMSO/PEG300/Tween-80/Saline)

This protocol yields a clear solution suitable for oral administration.^[2]

Materials:

- **SAR-20347** stock solution in DMSO (e.g., 25 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes

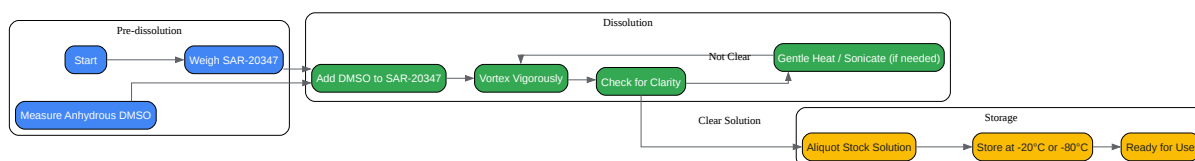
- Vortex mixer

Procedure (for 1 mL of working solution):

- To 400 μ L of PEG300, add 100 μ L of a 25 mg/mL **SAR-20347** stock solution in DMSO.
- Mix thoroughly until the solution is even.
- Add 50 μ L of Tween-80 to the mixture and mix again until uniform.
- Add 450 μ L of saline to bring the total volume to 1 mL.
- Mix the final solution thoroughly before administration. This protocol results in a clear solution of at least 2.5 mg/mL.[2]

Visualizations

Experimental Workflow for In Vitro Stock Preparation



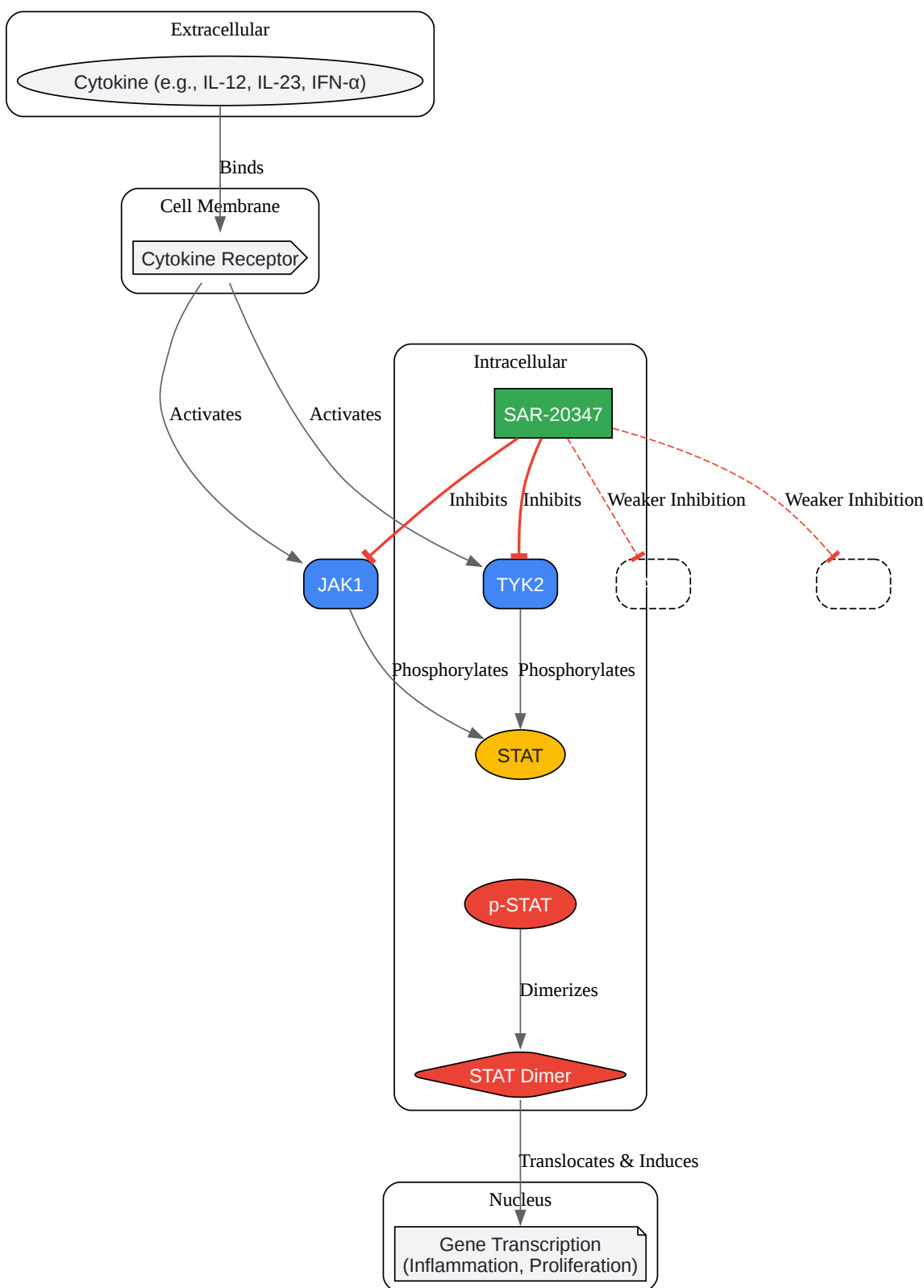
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Caption: Workflow for preparing **SAR-20347** stock solution.

Signaling Pathway of SAR-20347 Inhibition

SAR-20347 primarily inhibits the JAK/STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in immune responses. Specifically, it targets TYK2 and JAK1.

[\[4\]](#)[\[5\]](#)[\[7\]](#)



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Caption: Inhibition of the JAK/STAT pathway by **SAR-20347**.

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